molecular formula C30H49BrO10 B1262210 (1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one

(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one

Cat. No. B1262210
M. Wt: 649.6 g/mol
InChI Key: IFLWJWSXKDLJIN-OXMFKBHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one is a natural product found in Lyngbya with data available.

Scientific Research Applications

Stereoselective Synthesis

In the field of organic chemistry, complex organic compounds like the one mentioned play a crucial role in stereoselective synthesis. For example, research by Gerber and Vogel (2001) demonstrates the enantiomerically pure synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols, showcasing the compound's utility in creating specific stereochemical configurations in organic synthesis (Gerber & Vogel, 2001).

Cyclization and Rearrangement Studies

The compound is also significant in studies of cyclization and rearrangement of diterpenoids. Vlad et al. (2004) investigated the products formed by the dehydration of a similar compound using phosphorus oxychloride, revealing new insights into diterpenoid chemistry (Vlad et al., 2004).

Antimalarial and Cytotoxic Activity

Research into the biological activities of compounds with similar structures has been conducted as well. For instance, Al-Oqail et al. (2003) synthesized new azaartemisinin derivatives from artemisinin and evaluated them for antimalarial and cytotoxic activities, underscoring the potential biomedical applications of these complex compounds (Al-Oqail et al., 2003).

Novel Sesquiterpene Skeletons

The exploration of novel sesquiterpene skeletons is another area of research. Armenta-Salinas et al. (2019) studied the molecular rearrangements of a sesquiterpene compound, which led to the formation of new compounds with unique hydrocarbon skeletons (Armenta-Salinas et al., 2019).

Asymmetric Synthesis of Polypropanoates

Marchionni and Vogel (2001) developed methods for the asymmetric synthesis of bicyclic and tricyclic polypropanoates, illustrating the versatility of such complex organic molecules in synthesizing intricate molecular structures (Marchionni & Vogel, 2001).

properties

Product Name

(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one

Molecular Formula

C30H49BrO10

Molecular Weight

649.6 g/mol

IUPAC Name

(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one

InChI

InChI=1S/C30H49BrO10/c1-18-11-12-22-19(2)23(39-28-25(34)27(37-6)26(36-5)20(3)38-28)16-30(35,40-22)17-24(33)41-29(4,15-21(18)32)13-9-7-8-10-14-31/h7-8,10,14,18-23,25-28,32,34-35H,9,11-13,15-17H2,1-6H3/b8-7+,14-10+/t18-,19+,20+,21-,22+,23+,25-,26+,27+,28+,29-,30+/m0/s1

InChI Key

IFLWJWSXKDLJIN-OXMFKBHNSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@@H](C[C@@](O2)(CC(=O)O[C@@](C[C@@H]1O)(C)CC/C=C/C=C/Br)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC)OC)O)C

Canonical SMILES

CC1CCC2C(C(CC(O2)(CC(=O)OC(CC1O)(C)CCC=CC=CBr)O)OC3C(C(C(C(O3)C)OC)OC)O)C

synonyms

lyngbyaloside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one
Reactant of Route 2
(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one
Reactant of Route 3
(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one
Reactant of Route 4
(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one
Reactant of Route 5
(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one
Reactant of Route 6
(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one

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